2-(1-Chlorovinyl)pyridine

Description

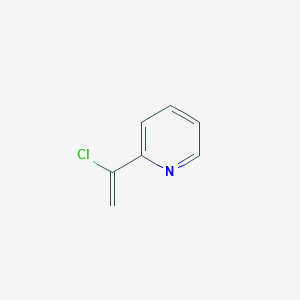

Structure

3D Structure

Properties

IUPAC Name |

2-(1-chloroethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUCOVRYXURXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 1 Chlorovinyl Pyridine

Reactivity of the Chlorovinyl Moiety

The chlorovinyl group attached to the 2-position of the pyridine (B92270) ring is a versatile functional group susceptible to a range of reactions. Its reactivity is influenced by the presence of the chlorine atom and the double bond, making it a target for substitution, addition, and rearrangement reactions.

Nucleophilic Substitution Reactions (SNV)

The chlorine atom on the vinylic carbon can be displaced by nucleophiles in what is known as nucleophilic vinylic substitution (SNV). The presence of the electron-withdrawing pyridine ring enhances the electrophilic character of the carbon atom bonded to the chlorine, facilitating attack by nucleophiles. smolecule.com These reactions can proceed through various mechanisms, including the addition-elimination pathway, where the nucleophile first adds to the double bond to form a carbanionic intermediate, followed by the elimination of the chloride ion.

Key features of SNV reactions on 2-(1-chlorovinyl)pyridine include:

Activation: The pyridine ring activates the vinyl system for nucleophilic attack.

Mechanism: Typically follows an addition-elimination sequence.

Products: Leads to the formation of various 2-substituted vinylpyridine derivatives. smolecule.com

Addition Reactions across the Vinyl Double Bond

The double bond of the chlorovinyl group can undergo addition reactions. Given the electron-deficient nature of the pyridine ring, the vinyl group is susceptible to conjugate addition by nucleophiles. mdpi.com This type of reaction, analogous to a Michael addition, involves the attack of a nucleophile at the terminal carbon of the vinyl group.

Studies on similar vinyl-substituted heterocyclic compounds, such as 2-chloro-4-vinylpyrimidine, have shown that a variety of N-, O-, S-, and C-centered nucleophiles can add across the vinyl function. mdpi.com For this compound, this would lead to the formation of 2-(1-chloro-2-substituted-ethyl)pyridine derivatives. The regioselectivity of the addition is governed by the electronic effects of both the pyridine ring and the chlorine atom.

Rearrangement Reactions (e.g., Fritsch–Buttenberg–Wiechell Rearrangement of related chlorovinyl systems)

Chlorovinyl systems are known to undergo rearrangement reactions under specific conditions, most notably the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. wikipedia.org This reaction involves the treatment of a 1,1-diaryl-2-halo-alkene with a strong base to yield a 1,2-diaryl-alkyne. wikipedia.orgdrugfuture.com The mechanism proceeds through the deprotonation of the vinylic hydrogen, followed by alpha-elimination of the halide to form a vinyl carbene intermediate, which then undergoes a 1,2-aryl migration to form the alkyne product. wikipedia.org

While the classic FBW rearrangement involves two aryl groups, the reaction is also possible with other substituents. wikipedia.org The structure of this compound is analogous to the precursors for this rearrangement. Treatment with a strong base could potentially lead to the formation of 2-ethynylpyridine (B158538) through a similar carbene-mediated pathway. This transformation provides a synthetic route from carbonyl compounds to alkynes via 1-chlorovinyl intermediates. beilstein-journals.org

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic nature makes it less reactive than benzene (B151609) towards electrophilic substitution but more susceptible to nucleophilic substitution, particularly when a good leaving group is present.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on the pyridine ring is significantly slower than on benzene. wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion that is even more strongly deactivated. wikipedia.orgyoutube.com

When EAS does occur, substitution is directed to the 3-position (meta to the nitrogen). quimicaorganica.orgquora.com Attack at the 2- or 4-position results in an unstable resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom. In contrast, attack at the 3-position keeps the positive charge on the carbon atoms, resulting in a more stable intermediate. quimicaorganica.orgaklectures.com For this compound, the 2-substituent would further influence the reaction, typically directing incoming electrophiles to the 5-position.

| Position of Attack | Stability of Intermediate (σ-complex) | Directing Outcome |

| C-2 (ortho) | Less stable (positive charge on N in one resonance form) | Disfavored |

| C-3 (meta) | More stable (positive charge remains on carbons) | Favored |

| C-4 (para) | Less stable (positive charge on N in one resonance form) | Disfavored |

Nucleophilic Aromatic Substitution (NAS) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) occurs readily on pyridine rings that bear a leaving group, such as a halogen, at the 2- or 4-position. wikipedia.orgquimicaorganica.org The electron-withdrawing nitrogen atom activates these positions for nucleophilic attack. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The stability of this intermediate is key to the reaction's facility. When the nucleophile attacks at the C-2 or C-4 position of a halogenated pyridine, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.comyoutube.com Attack at the C-3 position does not allow for this delocalization, making substitution at this position much more difficult. youtube.com

Therefore, in a hypothetical scenario where the pyridine ring of this compound was also halogenated (e.g., at C-4 or C-6), that ring halogen would be susceptible to displacement by nucleophiles. The reactivity of 2-halopyridines with various nucleophiles has been studied, showing that reactivity can depend on both the halogen's ability as a leaving group and the nature of the nucleophile. sci-hub.se For instance, with sulfur nucleophiles, the reactivity order is typically I > Br > Cl > F, suggesting the carbon-halogen bond breaking is rate-determining. sci-hub.se In contrast, with some oxygen nucleophiles, the order can be reversed (F > Cl > Br > I), indicating that the initial nucleophilic attack is the rate-determining step. sci-hub.se

| Reagent | Product |

| Nucleophilic Substitution (SNV) | |

| Nucleophile (e.g., R₂NH, RS⁻, RO⁻) | 2-(1-Substituted-vinyl)pyridine |

| Addition Reactions | |

| Nucleophile (e.g., R₂NH) | 2-(1-Chloro-2-substituted-ethyl)pyridine |

| Rearrangement (FBW type) | |

| Strong Base (e.g., NaNH₂, t-BuOK) | 2-Ethynylpyridine |

| Electrophilic Aromatic Substitution (EAS) | |

| Electrophile (e.g., NO₂⁺) | 2-(1-Chlorovinyl)-5-nitropyridine |

| Nucleophilic Aromatic Substitution (NAS) | |

| (Applies to halogenated pyridine ring, not the vinyl group) |

Organometallic Reactions and Catalysis Involving this compound

The unique structure of this compound, featuring both a coordinating pyridine nitrogen and a reactive vinyl chloride moiety, makes it a versatile participant in organometallic chemistry. It can function either as a substrate in cross-coupling reactions or as a ligand in catalyst systems.

This compound serves as an effective substrate in various transition metal-catalyzed cross-coupling reactions, which are fundamental transformations for constructing carbon-carbon bonds. smolecule.com The presence of the vinyl chloride group allows it to engage in reactions typically employed for aryl and vinyl halides. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed reactions are particularly prominent. In Suzuki-Miyaura coupling, this compound can react with organoboronic acids or their esters in the presence of a palladium catalyst and a base to form substituted 2-vinylpyridine (B74390) derivatives. nih.govlibretexts.org This reaction proceeds through a well-established catalytic cycle involving oxidative addition of the vinyl chloride to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. organic-chemistry.orglibretexts.org

Similarly, in the Heck reaction, this compound can be coupled with alkenes. organic-chemistry.orgwikipedia.org The catalytic cycle for the Heck reaction involves the oxidative addition of the vinyl chloride to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form a new, more substituted alkene. libretexts.orgyoutube.com The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity in these transformations. researchgate.netresearchgate.netnih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-(1-Arylvinyl)pyridine |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted 1,3-diene |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base (e.g., Et₃N) | 2-(1-Alkynylvinyl)pyridine |

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to various transition metal centers. nih.gov This coordination is fundamental to its application in homogeneous catalysis, where the electronic and steric properties of the ligand can tune the reactivity and selectivity of the metallic catalyst.

The presence of the electron-withdrawing 1-chlorovinyl group at the 2-position significantly influences the electronic properties of the pyridine ring. It reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to unsubstituted pyridine. This modulation of ligand basicity can be advantageous in certain catalytic cycles where weaker ligand binding or facile ligand exchange is required. Studies on related pyridine-ligated palladium complexes have shown that ligand basicity can be directly correlated with catalytic efficiency in cross-coupling reactions. nih.gov Metal complexes with this compound have been synthesized and characterized, demonstrating its role as a monodentate ligand.

| Metal Center | Complex Geometry (Typical) | M-N Distance (Å) | Application Area |

| Cobalt(III) | Octahedral | 2.15 - 2.25 | Oxidation Catalysis |

| Nickel(II) | Square Planar | 2.05 - 2.15 | Cross-Coupling |

| Copper(II) | Tetrahedral | 2.10 - 2.20 | Atom Transfer Reactions |

| Palladium(II) | Square Planar | ~2.03 | Cross-Coupling Precatalysts |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. Mechanistic studies often focus on kinetic analysis and the detection of transient intermediates.

Mechanistic investigations into the formation of vinylpyridines from related chloro-precursors provide significant insight. For example, the base-induced elimination of HCl from the structurally similar 2-(2-chloroethyl)pyridine (B91823) to form 2-vinylpyridine has been studied in detail. Kinetic data from this reaction strongly support an E1cb (Elimination, Unimolecular, conjugate Base) irreversible mechanism.

Under basic conditions, the reaction rate is dependent on the concentrations of both the substrate and the base, consistent with a second-order process. A key finding is that the deprotonation step, which forms the carbanion intermediate, occurs from the substrate that is protonated at the pyridine nitrogen. Despite the low concentration of this protonated species (the pyridinium ion) at high pH, its reactivity is significantly higher (on the order of 10⁵) than the neutral form. This enhanced acidity of the α-carbon proton in the pyridinium ion facilitates the initial deprotonation step, which is the rate-determining step in the E1cb pathway.

The E1cb mechanism is characterized by the formation of a distinct carbanion intermediate. In the case of elimination reactions of 2-chloroalkylpyridines, the intermediate formed is a resonance-stabilized carbanion. The negative charge is delocalized into the pyridine ring, creating a stable intermediate with significant enamine character. This high stability of the conjugate base is a primary reason why the E1cb pathway is favored over a concerted E2 mechanism. The subsequent rapid loss of the chloride leaving group from this intermediate leads to the formation of the final vinylpyridine product. While direct observation of such intermediates is challenging due to their transient nature, their existence is inferred from kinetic data and computational studies.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The structure of this compound offers multiple sites for chemical modification, making regioselectivity and stereoselectivity critical considerations in its synthetic transformations.

Regioselectivity: Reactions can be directed toward either the pyridine ring or the chlorovinyl substituent.

Pyridine Ring: The pyridine nitrogen directs electrophilic substitution primarily to the 3- and 5-positions due to the deactivating effect of the heteroatom. Conversely, nucleophilic aromatic substitution is directed to the 2-, 4-, and 6-positions. The presence of the chlorovinyl group at the 2-position further influences this regiochemistry through steric and electronic effects.

Chlorovinyl Group: The double bond can undergo addition reactions. Furthermore, the chlorine atom can be replaced via nucleophilic vinylic substitution, or the entire group can participate in organometallic cross-coupling as previously described.

Stereoselectivity: Reactions involving the double bond of the chlorovinyl group can potentially create new stereocenters. Additions across the alkene are a key example. The two faces of the planar double bond are diastereotopic due to the adjacent chiral plane of the pyridine ring. A reagent approaching the double bond will experience different steric and electronic environments from the "top" face versus the "bottom" face. This inherent asymmetry can lead to diastereoselective product formation. In the presence of chiral catalysts or reagents, enantioselective transformations are possible, allowing for the synthesis of optically active products. For instance, an asymmetric dihydroxylation or epoxidation of the vinyl group would yield chiral products whose stereochemistry is dictated by the catalyst and reaction conditions.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2-(1-Chlorovinyl)pyridine in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental information, multi-dimensional techniques and isotopic labeling studies offer a more profound understanding of the molecule's intricate structure and spatial arrangement.

Multi-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the this compound molecule. These techniques disperse the NMR signals into two dimensions, resolving spectral overlap and revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the adjacent protons on the pyridine (B92270) ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6). The vinyl protons, being geminally coupled, would also exhibit a cross-peak if they were chemically non-equivalent, although in this specific molecule, there is only one vinyl proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This is instrumental in assigning the carbon signals of the pyridine ring and the vinyl group by linking them to their attached protons. For instance, the signal for the C-3 carbon would show a correlation to the H-3 proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different parts of the molecule. In the case of this compound, HMBC would be critical in confirming the connection of the chlorovinyl group to the C-2 position of the pyridine ring by showing correlations from the vinyl proton to C-2 and C-3 of the pyridine ring, and from the pyridine protons (especially H-3) to the carbons of the vinyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This technique is invaluable for determining the stereochemistry and conformation of a molecule. For this compound, a NOESY spectrum could reveal through-space interactions between the vinyl proton and the H-3 proton of the pyridine ring, providing information about the preferred orientation of the chlorovinyl substituent.

A summary of expected correlations in the multi-dimensional NMR spectra of this compound is presented in the table below.

| NMR Technique | Correlated Nuclei | Expected Key Correlations for this compound | Information Gained |

| COSY | ¹H - ¹H | H-3 ↔ H-4, H-4 ↔ H-5, H-5 ↔ H-6 | J-coupling network of the pyridine ring protons. |

| HSQC | ¹H - ¹³C (¹J) | H-3 ↔ C-3, H-4 ↔ C-4, H-5 ↔ C-5, H-6 ↔ C-6, Vinyl H ↔ Vinyl C | Direct C-H bond connectivity. |

| HMBC | ¹H - ¹³C (²⁻³J) | Vinyl H ↔ C-2, Vinyl H ↔ C-3, H-3 ↔ C-2, H-3 ↔ C(vinyl), H-6 ↔ C-2 | Connectivity of the chlorovinyl group to the pyridine ring and assignment of quaternary carbons. |

| NOESY | ¹H - ¹H (space) | Vinyl H ↔ H-3 | Spatial proximity, confirming the conformation of the chlorovinyl substituent relative to the pyridine ring. |

Isotopic labeling, where atoms such as ¹³C or ¹⁵N are selectively incorporated into the molecule, can be a powerful strategy to simplify complex NMR spectra and to probe specific structural or dynamic features. While not routinely necessary for a molecule of this size, isotopic labeling could be employed in more advanced studies. For instance, selective ¹³C enrichment of the vinyl carbons would significantly enhance the signals of these atoms in ¹³C NMR and facilitate the detection of long-range couplings in HMBC experiments. Similarly, ¹⁵N labeling of the pyridine nitrogen would allow for the direct observation of the nitrogen atom by ¹⁵N NMR and the study of its electronic environment and couplings to nearby protons and carbons.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are essential for the accurate determination of the molecular formula and for gaining insights into the fragmentation patterns of this compound, which can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₆ClN), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

| Ion | Elemental Composition | Calculated Exact Mass (m/z) |

| [M(³⁵Cl)]⁺ | C₇H₆³⁵ClN | 139.0189 |

| [M(³⁷Cl)]⁺ | C₇H₆³⁷ClN | 141.0160 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. The fragmentation of the this compound molecular ion would likely proceed through several characteristic pathways, including the loss of a chlorine radical, the elimination of HCl, or cleavage of the vinyl group. The fragmentation pattern would help to confirm the presence and location of the chlorovinyl substituent on the pyridine ring.

Plausible Fragmentation Pathways for this compound:

Loss of Cl radical: [C₇H₆ClN]⁺ → [C₇H₆N]⁺ + Cl•

Loss of HCl: [C₇H₆ClN]⁺ → [C₇H₅N]⁺ + HCl

Cleavage of the C-C bond: [C₇H₆ClN]⁺ → [C₅H₄N]⁺ + C₂H₂Cl• (or related fragments)

Ring fragmentation: Fragmentation of the pyridine ring itself.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the pyridine ring and the chlorovinyl group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C=C stretching of the vinyl group would likely appear around 1630-1610 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C stretching of the vinyl group and the symmetric ring breathing modes of the pyridine ring are often strong in the Raman spectrum. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Expected Vibrational Bands for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| C=C Stretch (vinyl) | 1630 - 1610 | FTIR, Raman |

| C=C/C=N Ring Stretch | 1600 - 1400 | FTIR, Raman |

| C-H In-plane Bend | 1300 - 1000 | FTIR |

| C-H Out-of-plane Bend | 900 - 675 | FTIR |

| C-Cl Stretch | 800 - 600 | FTIR, Raman |

Electronic Spectroscopy (UV-Vis) for Chromophore and Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with the pyridine ring and the vinyl group. The pyridine chromophore itself typically displays two main absorption bands. mdpi.com The presence of the chlorovinyl substituent is anticipated to modulate the electronic properties of the pyridine ring, leading to shifts in the absorption maxima (λmax).

The conjugation between the vinyl group and the pyridine ring can lead to a bathochromic (red) shift of the π → π* transition compared to unsubstituted pyridine. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, the chlorine atom, with its lone pairs of electrons, can also influence the electronic transitions through mesomeric and inductive effects.

Table 1: Typical UV-Vis Absorption Data for Related Chromophores

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Pyridine | Ethanol | 251, 257, 263 | 2750, 2800, 2000 | π → π |

| Pyridine | Cyclohexane | 270 | 450 | n → π |

| 2-Vinylpyridine (B74390) | Not Specified | 238, 278 | 11000, 6000 | π → π |

| Poly(2-vinylpyridine) | Not Specified | ~300 | Not Specified | π → π |

This table presents representative data for related compounds to illustrate the expected absorption regions.

The study of solvent effects on the UV-Vis spectrum of this compound could also provide valuable information about the nature of the electronic transitions and the polarity of the excited state.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are fundamental to understanding the molecule's structure and packing in the solid state.

As of the latest literature surveys, a crystal structure for this compound has not been reported. However, the crystal structure of a closely related compound, 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate , has been determined, offering valuable insights into the potential structural features of vinylpyridine derivatives. nih.gov The analysis of this related structure reveals key details about the geometry of the substituted vinyl group attached to the pyridine ring and the nature of the intermolecular forces that govern the crystal packing.

Table 2: Crystallographic Data for the Related Compound 2-Chloro-1-(1-ethoxyvinyl)pyridine-1-ium Trifluoromethanesulfonate

| Parameter | Value |

| Empirical Formula | C9H11ClF3NO4S |

| Formula Weight | 337.70 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 8.136(2) Åb = 11.239(3) Åc = 14.156(4) Åα = 90°β = 98.431(9)°γ = 90° |

| Volume | 1279.7(6) Å3 |

| Z | 4 |

| Density (calculated) | 1.753 Mg/m3 |

Note: This data is for a related compound and is presented for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallographic study. nih.gov

The determination of the crystal structure of this compound would be a valuable contribution to the field, providing a definitive reference for its solid-state conformation and packing.

Computational and Theoretical Chemistry of 2 1 Chlorovinyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of pyridine (B92270) derivatives. rsc.orgresearchgate.net DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to optimize molecular geometries and calculate vibrational frequencies and other molecular properties. nih.govresearchgate.netnih.gov These theoretical approaches provide a cost-effective means to predict the behavior of molecules and have been successfully applied to numerous pyridine compounds, offering insights that are in good agreement with experimental data. researchgate.netnanobioletters.com

The electronic structure of a molecule is crucial for determining its chemical reactivity and stability. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this investigation. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. wikipedia.orgirjweb.com For substituted chloropyridines, computational studies reveal that the location of the LUMO is critical for predicting reactivity in nucleophilic substitutions. In some cases, the LUMO is centered on the carbon-chlorine bond, but in others, such as 2-chloropyridine, the LUMO+1 (the next lowest unoccupied molecular orbital) may be more relevant for describing the reaction, as it has a more significant lobe on the C-Cl carbon. wuxiapptec.comwuxibiology.com

For 2-(1-Chlorovinyl)pyridine, the HOMO is expected to be located primarily on the pyridine ring and the vinyl group's π-system, while the LUMO would likely be distributed over the π-antibonding system of the ring and the C-Cl bond. researchgate.net DFT calculations can precisely map these orbitals and quantify the HOMO-LUMO gap, which helps in understanding the molecule's electronic transitions and reactivity patterns. irjweb.comnih.gov

Table 1: Key Electronic Properties Calculated via DFT for Pyridine Derivatives

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. irjweb.com |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a stable system. | Defines the charge transfer direction in a reaction. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability. irjweb.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a compound. |

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which aids in their structural characterization. Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed for this compound to assign experimental bands to specific vibrational modes, such as C-H stretching, C=C and C=N ring stretching, and C-Cl vibrations. researchgate.netresearchgate.net These calculations often show good agreement with experimental findings for related chlorinated pyridine compounds. rsc.orgresearchgate.net

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical values serve as a valuable reference for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Chloropyridine (Illustrative Example)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Ring Stretching | 1580 | 1577 |

| Ring Stretching | 1455 | 1452 |

| C-H in-plane bend | 1145 | 1148 |

| Ring Breathing | 1045 | 1048 |

| C-Cl Stretch | 745 | 740 |

Note: Data is illustrative for a related compound and demonstrates the typical accuracy of DFT predictions.

Computational chemistry, particularly DFT, is extensively used to investigate reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution or coupling reactions, computational studies can map the entire reaction pathway. nih.gov This involves locating and characterizing the energies of reactants, transition states, intermediates, and products.

By calculating the activation energies (the energy barrier of the transition state), researchers can predict the feasibility and kinetics of a proposed mechanism. wuxiapptec.com This approach has been used to understand mechanisms like the S_N2 pathway in reactions of related vinylpyridine complexes. nih.gov Such studies provide a detailed, atomistic view of bond-breaking and bond-forming processes that is often inaccessible through experimental means alone.

Many reactions involving substituted pyridines can yield multiple products, making the prediction of regioselectivity and stereoselectivity crucial. DFT calculations can effectively address this by comparing the activation energies of different possible reaction pathways. The pathway with the lowest energy barrier is typically the favored one, leading to the major product.

For instance, in addition or substitution reactions on the pyridine ring or the vinyl group of this compound, computational models can determine whether the reaction will preferentially occur at a specific site. This predictive capability has been demonstrated in studies of other pyridine derivatives, where DFT was used to verify and explain the observed regiochemical outcomes. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations focus on the static properties of single molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their ensembles over time. An all-atom model of this compound could be developed to perform MD simulations. researchgate.netresearchgate.net

These simulations could be used to study various non-clinical aspects, such as:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Solvation Effects: Understanding how the molecule interacts with different solvents.

Intermolecular Interactions: Simulating the behavior of the molecule in a condensed phase to study its interactions with other molecules. For example, MD simulations have been used to investigate the adsorption characteristics and bonding mechanisms of pyridine derivatives on metal surfaces, which is relevant to fields like corrosion inhibition and materials science. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking (for non-clinical aspects)

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a larger receptor molecule. While widely used in drug discovery, its application is not limited to biological systems. In a non-clinical context, docking can be used to study the interaction of this compound with various materials or macromolecules. nih.gov

For example, docking simulations could predict the binding affinity and preferred orientation of this compound on the surface of a catalyst, a polymer, or within the pores of a metal-organic framework. Such studies are valuable in materials science for designing new functional materials. The simulations calculate a binding energy score, which indicates the stability of the complex, and reveal key intermolecular interactions like hydrogen bonds or van der Waals forces. scienceopen.com

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and a specific property. In a non-clinical setting, QSAR could be used to predict properties like the material affinity or reactivity of a series of related chlorovinylpyridine derivatives based on calculated molecular descriptors.

Applications of 2 1 Chlorovinyl Pyridine and Its Derivatives in Advanced Materials and Chemical Synthesis

Building Blocks in Fine Chemical Synthesis

The dual functionality of 2-(1-chlorovinyl)pyridine renders it an important intermediate in fine chemical synthesis. The vinyl chloride moiety is a key functional group that can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to constructing complex molecular skeletons. unito.itacs.org

The pyridine (B92270) ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govpharmaguideline.com Its ability to act as a hydrogen bond acceptor and its polar nature contribute to the pharmacokinetic and pharmacodynamic properties of drug molecules. The introduction of a chlorovinyl substituent provides a versatile handle for further chemical modification to build complex, biologically active structures.

A significant application of derivatives containing the 2-(1-chlorovinyl) moiety is in the synthesis of pharmaceutically relevant heterocyclic scaffolds like pyrrolidines. unito.itnih.govacs.org Recent research has demonstrated a photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group to produce 2-(1-chlorovinyl)pyrrolidines. nih.gov This reaction creates a complex heterocyclic structure in a single step, highlighting the utility of forming the chlorovinyl group as part of a synthetic strategy. acs.org Alkenyl chlorides are recognized as important intermediates in the synthesis of active pharmaceutical ingredients, and this method provides a direct route to these valuable molecular frameworks. unito.itacs.org

The reactivity of the vinyl chloride group in this compound allows it to undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.netwikipedia.orgresearchgate.netwikipedia.org These reactions are cornerstones of modern pharmaceutical synthesis, enabling the construction of complex biaryl, arylalkyne, and substituted alkene structures that are common motifs in drug candidates. researchgate.netorganic-chemistry.orgnih.gov The pyridine nitrogen can sometimes pose a challenge in these reactions by coordinating to and deactivating the palladium catalyst, but specialized ligands and conditions have been developed to overcome this issue. researchgate.netorganic-chemistry.org

Table 1: Cross-Coupling Reactions Applicable to this compound for Pharmaceutical Synthesis

| Reaction Name | Reactant Partner | Bond Formed | Relevance |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C(sp²)–C(sp²) | Synthesis of biaryl compounds. nih.gov |

| Sonogashira | Terminal alkyne | C(sp²)–C(sp) | Synthesis of arylalkynes and conjugated enynes. wikipedia.org |

| Heck | Alkene | C(sp²)–C(sp²) | Synthesis of substituted alkenes. wikipedia.org |

The pyridine scaffold is also a critical component in a wide range of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.netresearchgate.net The development of novel pesticides often relies on the synthesis of complex pyridine derivatives, and versatile intermediates are highly sought after. nih.govgugupharm.com

This compound serves as a valuable precursor for such intermediates. The same cross-coupling reactions that are useful in pharmaceutical synthesis are also heavily employed in the agrochemical industry to build the core structures of active ingredients. nih.govresearchgate.net For instance, the ability to couple this compound with various aryl or heteroaryl boronic acids (via Suzuki coupling) allows for the systematic modification of the molecule to optimize its biological activity against specific pests or weeds. researchgate.net The presence of the trifluoromethyl group, often found in modern agrochemicals for its metabolic stability and lipophilicity, can be paired with a halogenated pyridine structure to create potent active ingredients. nbinno.com The reactivity of the chlorovinyl group makes it an excellent anchor point for constructing the complex toxophores required for modern crop protection agents. unito.itnbinno.com

Monomers and Components in Polymer Science

The vinyl group of this compound suggests its potential as a monomer for polymerization. Its non-chlorinated analog, 2-vinylpyridine (B74390), is widely used in polymer science to create a variety of functional polymers. wikipedia.orgchemicalbook.comgoogle.com Poly(vinylpyridine) and its copolymers have applications as tire-cord binders, dye receptors in fibers, and components in advanced materials. wikipedia.org

Polymers containing pyridine units have shown promise in the field of organic electronics. The nitrogen atom in the pyridine ring can be quaternized to introduce permanent positive charges, leading to polymers that can function as electrolytes or ionic conductors. mdpi.com Poly(vinylpyridine)s have been used as interface layers in organic solar cells and as additives to enhance the stability of organic thin-film transistors. flinders.edu.auresearchgate.net

While the direct polymerization of this compound for these applications is not extensively documented, its structure is analogous to monomers known to produce electronically active materials. The presence of the chlorine atom could potentially be used to further functionalize the polymer after polymerization or to modify the electronic properties of the polymer backbone. The ability of pyridine-containing polymers to coordinate with metal ions also opens possibilities for creating hybrid organic-inorganic conductive materials. polysciences.com

Vinylpyridine polymers are utilized in specialized coatings and resins. For example, terpolymers of vinylpyridine, butadiene, and styrene (B11656) are used to create latexes with strong adhesive properties, which are essential for bonding tire cords to rubber. wikipedia.org In the realm of coatings, pyridine derivatives have been used as catalysts to promote the curing of amino resins and alkyd resins, which are used in durable baking enamels. google.com

By analogy, polymers derived from this compound could be developed for similar applications. The introduction of chlorine into the polymer structure could enhance properties such as flame retardancy or chemical resistance. The chlorovinyl group could also serve as a site for cross-linking or for grafting other functional molecules onto the polymer backbone, allowing for the creation of highly specialized resins and coatings. nih.govresearchgate.net

Design of Novel Catalytic Systems

The pyridine moiety is a cornerstone in the design of ligands for transition metal catalysis. The nitrogen atom is a Lewis base that can coordinate to a metal center, and the electronic and steric properties of the ligand can be tuned by changing the substituents on the pyridine ring. researchgate.net

This compound offers multiple features for catalyst design. The pyridine nitrogen can act as a coordinating site, making it a potential component of pincer-type or other multidentate ligands. More significantly, the chlorovinyl group is a reactive handle that can be used to build more complex ligand structures through cross-coupling reactions. researchgate.netnih.gov For example, a Sonogashira coupling could be used to attach an alkyne-containing phosphine (B1218219) group, creating a bidentate P,N-ligand. wikipedia.org Similarly, a Suzuki coupling could attach another aryl group bearing a different coordinating atom, leading to a wide variety of ligand architectures. organic-chemistry.org This synthetic flexibility allows for the rational design of catalysts tailored for specific chemical transformations.

Table 2: Potential Ligand Synthesis Strategies Using this compound

| Reaction | Coupling Partner | Resulting Ligand Feature | Potential Application |

|---|---|---|---|

| Sonogashira Coupling | Phosphino-alkyne | P,N-bidentate ligand | Asymmetric catalysis |

| Suzuki Coupling | Arylboronic acid with donor group | N,X-bidentate ligand (X = N, O, S) | Cross-coupling reactions |

| Nucleophilic Substitution | Diphosphine | P,N,P-pincer ligand | Dehydrogenation reactions |

Future Research Directions

Development of Novel and More Efficient Synthetic Strategies

Current synthetic routes to 2-(1-Chlorovinyl)pyridine and its derivatives include direct chlorination and vinylation reactions. smolecule.com However, these methods can sometimes lack efficiency, regioselectivity, or scalability. Future research should focus on developing more sophisticated and sustainable synthetic strategies.

Key areas for development include:

Catalytic Cross-Coupling Reactions: While cross-coupling techniques like Suzuki and Sonogashira reactions are noted for producing this compound, further exploration is needed. smolecule.comnih.gov Research into novel palladium, copper, or nickel catalyst systems could lead to milder reaction conditions, higher yields, and greater functional group tolerance. nih.gov The development of stereospecific methods to control the E/Z geometry of the vinyl group would be a significant advancement.

C-H Activation/Functionalization: Direct C-H vinylation of the pyridine (B92270) ring represents a highly atom-economical approach. Future studies could explore transition-metal-catalyzed methods to directly install the 1-chlorovinyl group onto the pyridine core, bypassing the need for pre-functionalized starting materials.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this compound could offer improved safety, scalability, and reproducibility compared to traditional batch processes. Optimization of reaction parameters such as temperature, pressure, and catalyst loading in a flow system could lead to significant gains in efficiency.

Green Chemistry Approaches: Emphasis should be placed on developing synthetic methods that utilize greener solvents, reduce waste generation, and employ more sustainable and earth-abundant metal catalysts.

Advanced Understanding of Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and designing new ones. The compound's reactivity is influenced by the interplay between the electron-withdrawing pyridine ring and the electrophilic chlorovinyl moiety. smolecule.com

Future research should aim to:

Elucidate Nucleophilic Substitution Pathways: The chlorine atom on the vinyl group is susceptible to nucleophilic displacement. smolecule.com Detailed kinetic and computational studies are needed to clarify the mechanisms of these substitution reactions (e.g., addition-elimination vs. elimination-addition) with a variety of nucleophiles. Understanding these pathways is critical for synthesizing a diverse range of derivatives.

Investigate Transition-Metal-Catalyzed Reactions: For cross-coupling reactions, a deeper mechanistic insight into the catalytic cycle—including oxidative addition, transmetalation, and reductive elimination steps—is essential. youtube.com This knowledge can guide the rational design of more efficient catalysts and ligands specifically tailored for vinylpyridine substrates.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition state energies, and understand the electronic factors that control reactivity and regioselectivity. nih.gov This can accelerate the discovery of new reactions and optimal conditions.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, combined with kinetic analysis, can provide real-time information about reaction intermediates and help to validate proposed mechanisms. researchgate.net

Exploration of New Application Areas

The known biological activities of this compound derivatives, including antimicrobial and antiviral properties, provide a strong foundation for exploring new applications. smolecule.commdpi.com The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org

Promising areas for future application-oriented research include:

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of novel therapeutic agents. researchgate.net Its derivatives should be systematically screened for a broader range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov The chlorovinyl group can act as a reactive handle for covalent modification of biological targets or as a key pharmacophoric element.

Agrochemicals: Building on its potential as an insecticide, new derivatives could be designed and tested for enhanced potency, selectivity, and environmental safety as pesticides or herbicides. smolecule.com

Materials Science: The vinyl group makes this compound a potential monomer for polymerization reactions. wikipedia.org Future research could focus on synthesizing novel polymers with unique thermal, optical, or conductive properties. Its derivatives could also be investigated as components of metal-organic frameworks (MOFs) or as ligands in coordination chemistry for catalysis or sensing applications. mdpi.com

Chemical Probes and Sensors: The reactivity of the chlorovinyl group could be harnessed to develop chemical probes for detecting specific biomolecules or ions. The pyridine nitrogen provides a coordination site that could be exploited in the design of fluorescent sensors.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and drug discovery. mit.edunih.gov These powerful computational tools can be integrated into the research and development of this compound and its derivatives.

Future directions in this area include:

Retrosynthesis and Route Planning: AI platforms can analyze the structure of complex target molecules containing the this compound core and propose novel, efficient synthetic pathways. philadelphia.edu.jo These tools can access vast reaction databases to identify the most promising disconnections and starting materials.

Reaction Optimization: ML algorithms can be used to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction, minimizing the number of experiments required. springernature.com This can accelerate the development of the novel synthetic strategies discussed in section 7.1.

Predictive Modeling for New Applications: AI and ML can be employed to predict the biological activities and physicochemical properties of virtual libraries of this compound derivatives. nih.govspringernature.com This in silico screening can help prioritize which compounds to synthesize and test, saving significant time and resources in the discovery of new drugs or materials.

De Novo Molecular Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as binding to a particular biological target or exhibiting desired material characteristics. springernature.com

Q & A

Q. Case Study :

- Contradiction : A study reported antitumor activity (IC₅₀ = 10 µM) in leukemia cells, while another found no effect.

- Resolution : Variability traced to differences in cell permeability due to the vinyl group’s stereochemistry (cis vs. trans) .

Advanced: What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electronic properties (e.g., HOMO-LUMO gaps, nucleophilic susceptibility) .

- Molecular Dynamics : Simulate ligand-metal interactions (e.g., Pd-catalyzed coupling reactions) to predict regioselectivity .

- Validation : Compare computed Mulliken charges with experimental Hammett constants for substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.